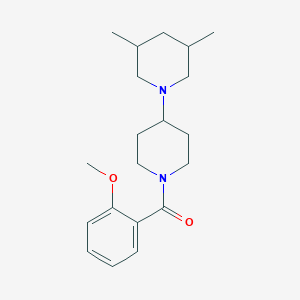![molecular formula C23H21N3O5 B247184 ETHYL 4-{4-[4-(METHOXYCARBONYL)PHENYL]-3-METHYL-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL}BENZOATE](/img/structure/B247184.png)
ETHYL 4-{4-[4-(METHOXYCARBONYL)PHENYL]-3-METHYL-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL}BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-[4-(methoxycarbonyl)phenyl]-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is a complex organic compound with a unique structure that includes a pyrrolo[3,4-c]pyrazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{4-[4-(METHOXYCARBONYL)PHENYL]-3-METHYL-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL}BENZOATE typically involves multiple steps. One common approach includes the following steps:
Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: The core structure is then functionalized with various substituents, including the methoxycarbonyl and ethyl benzoate groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of heterogeneous catalysts and eco-friendly solvents .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(4-[4-(methoxycarbonyl)phenyl]-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl 4-(4-[4-(methoxycarbonyl)phenyl]-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.
Mécanisme D'action
The mechanism by which ETHYL 4-{4-[4-(METHOXYCARBONYL)PHENYL]-3-METHYL-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL}BENZOATE exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrolo[3,4-c]pyrazole derivatives and related heterocyclic structures. Examples include:
4-Methoxycarbonylphenylboronic acid: A related compound with similar functional groups.
5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole: Another heterocyclic compound with a similar core structure.
Uniqueness
Ethyl 4-(4-[4-(methoxycarbonyl)phenyl]-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is unique due to its specific combination of functional groups and the pyrrolo[3,4-c]pyrazole core
Propriétés
Formule moléculaire |
C23H21N3O5 |
|---|---|
Poids moléculaire |
419.4 g/mol |
Nom IUPAC |
methyl 4-[5-(4-ethoxycarbonylphenyl)-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-4-yl]benzoate |
InChI |
InChI=1S/C23H21N3O5/c1-4-31-23(29)16-9-11-17(12-10-16)26-20(18-13(2)24-25-19(18)21(26)27)14-5-7-15(8-6-14)22(28)30-3/h5-12,20H,4H2,1-3H3,(H,24,25) |
Clé InChI |
GTOXUPFTNBKAIO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=C(C=C4)C(=O)OC |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=C(C=C4)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-(4-(3,4-dimethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247103.png)
![ethyl 4-(3-(2-furyl)-4-[4-(methoxycarbonyl)phenyl]-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247104.png)
![ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247105.png)
![1-Benzyl-4-[1-(3-methoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B247106.png)
![1-Benzyl-4-[1-(2-methoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247107.png)
![1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247109.png)
![1-Benzyl-4-[1-(3-fluorobenzoyl)-4-piperidinyl]piperazine](/img/structure/B247110.png)

![1-Benzyl-4-[1-(methylsulfonyl)-4-piperidinyl]piperazine](/img/structure/B247114.png)
![1-(2-FLUOROPHENYL)-4-{1-[(4-METHOXYPHENYL)SULFONYL]-4-PIPERIDYL}PIPERAZINE](/img/structure/B247116.png)
![1-benzyl-4-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]piperazine](/img/structure/B247117.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247120.png)
![4-Methyl-1'-[(4-methylphenyl)sulfonyl]-1,4'-bipiperidine](/img/structure/B247121.png)
![1-(2-Methoxyphenyl)-4-[1-(phenylsulfonyl)-4-piperidinyl]piperazine](/img/structure/B247122.png)
